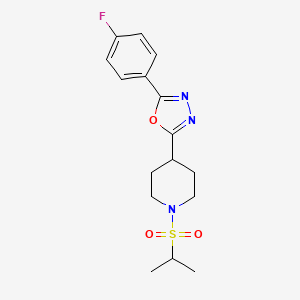![molecular formula C23H26ClN5O3S B2405824 N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1251620-48-0](/img/structure/B2405824.png)
N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. The benzimidazole ring system can be identified using IR, NMR, and mass spectroscopy1.Chemical Reactions
Benzimidazole and its derivatives can undergo various chemical reactions to form new compounds. These reactions can be used to synthesize a variety of benzimidazole derivatives with different functional groups1.
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Esteves-Souza et al. (2006) explored the synthesis of urea and thiourea derivatives, including those similar in structure to the queried compound, evaluating their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. The compounds demonstrated promising antiproliferative actions, highlighting their potential in cancer research and therapy. This study is foundational in understanding the chemical synthesis and potential therapeutic applications of such compounds Esteves-Souza et al., 2006.
Angiogenesis Inhibition
Another significant application was identified by Hasegawa et al. (2007), who disclosed a series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors. These receptors are critical in angiogenesis, a process essential for cancer growth and metastasis. The research indicates the role of such compounds in inhibiting pathways crucial for tumor development and angiogenesis Hasegawa et al., 2007.
Corrosion Inhibition
Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives for their corrosion inhibition performance on mild steel in acidic conditions. This research showcases the potential of urea derivatives in industrial applications, particularly in protecting metals from corrosive environments Mistry et al., 2011.
Antioxidant Activity
George et al. (2010) synthesized and evaluated the antioxidant activity of some urea derivatives. Antioxidants are crucial in combating oxidative stress in biological systems, suggesting the potential of these compounds in developing treatments or supplements aimed at reducing oxidative damage George et al., 2010.
Safety And Hazards
The safety and hazards associated with benzimidazole and its derivatives depend on the specific compound. Some benzimidazole derivatives may be harmful if swallowed, inhaled, or come into contact with the skin1.
Future Directions
The future research directions in the field of benzimidazole derivatives are vast due to their wide range of biological activities. Researchers are interested in synthesizing new benzimidazole derivatives and screening them for various biological activities1.
Please note that the information provided here is general and may not apply to “N-(3,5-dimethoxyphenyl)-N’-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.
properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-7-9-18(10-8-17)15-25-22(30)19-16-27(2)26-23(19)33(31,32)29-13-11-28(12-14-29)21-6-4-3-5-20(21)24/h3-10,16H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCHNUNKLGYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

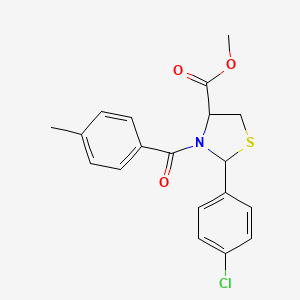
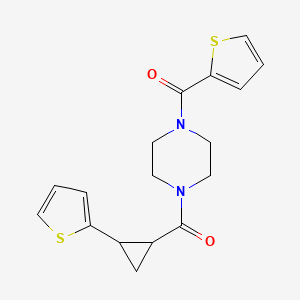
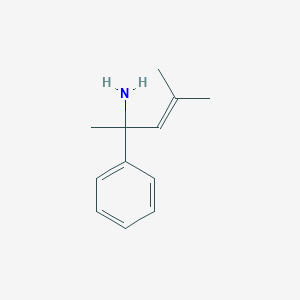
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)
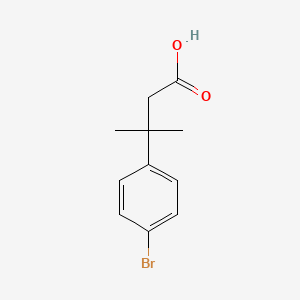
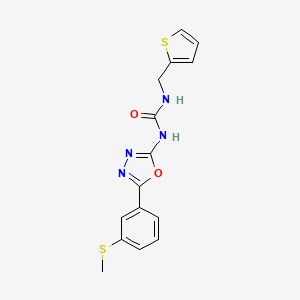
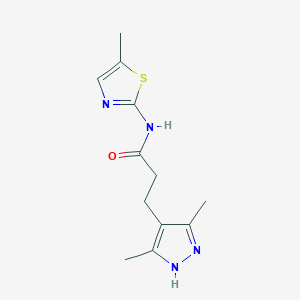
![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)
